molecular formula C11H12ClNO2S B2615843 N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide CAS No. 565194-61-8

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Cat. No. B2615843
CAS RN: 565194-61-8
M. Wt: 257.73
InChI Key: DQZUDJVZWLAAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide (CAPS) is a synthetic compound that has been used in scientific research for a variety of purposes. It has been used to study the effects of different drugs on the body, to investigate the biochemical and physiological effects of CAPS, and to explore its potential applications in the laboratory. CAPS is a versatile compound with a variety of potential applications and is a useful tool for scientists to study the effects of different drugs on the body.

Scientific Research Applications

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide has been used in scientific research for a variety of purposes. It has been used to study the effects of different drugs on the body, to investigate the biochemical and physiological effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide, and to explore its potential applications in the laboratory. N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on the metabolism of cells and to investigate the effects of drugs on the development of cancer cells.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is not fully understood. However, it is believed to interact with certain receptors in the body, such as the opioid receptors, and to activate certain pathways in the body, such as the cAMP pathway. This is thought to lead to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide are not fully understood. However, it is believed to have an effect on the cardiovascular system, the nervous system, and the immune system. It is also believed to have an effect on the metabolism of cells and to have an effect on the development of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in laboratory experiments include its versatility, its ability to be synthesized using a variety of methods, and its ability to interact with certain receptors in the body. However, there are some limitations to using N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in laboratory experiments, such as its potential toxicity and its potential to cause side effects.

Future Directions

The potential future directions for the use of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in scientific research include further investigation into its mechanism of action, its potential applications in the laboratory, and its potential toxicity and side effects. Additionally, further research could be conducted into the effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide on the cardiovascular system, the nervous system, and the immune system. Further research could also be conducted into the biochemical and physiological effects of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide and its potential applications in the treatment of diseases and disorders. Additionally, further research could be conducted into the potential applications of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in drug development and drug delivery.

Synthesis Methods

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and bioconjugation. Chemical synthesis involves the use of a chemical reaction to create the compound from its starting materials. The reaction is typically carried out in a solution containing a base, such as sodium hydroxide or potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is then heated to a certain temperature to complete the synthesis. In bioconjugation, the compound is synthesized by combining two or more molecules together using a chemical bond. This method is often used to create more complex compounds, such as those containing multiple functional groups.

properties

IUPAC Name

N-(2-chloroacetyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUDJVZWLAAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

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